(2,4-Dichlorophenyl)acetyl chloride
Description
Overview of Arylacetyl Chlorides in Synthetic Organic Chemistry
Arylacetyl chlorides are a subclass of acyl chlorides, which are derivatives of carboxylic acids. They are generally prepared from the corresponding carboxylic acid by reacting it with reagents like thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or phosphorus trichloride (B1173362) (PCl₃). youtube.comyoutube.com These reagents effectively replace the hydroxyl group of the carboxylic acid with a chlorine atom.
The primary role of arylacetyl chlorides in synthetic organic chemistry is to act as powerful acylating agents. guidechem.comcommonorganicchemistry.com The carbonyl carbon of the acyl chloride is highly electrophilic due to the electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom. This high reactivity allows them to readily undergo nucleophilic acyl substitution reactions with a wide range of nucleophiles, including:
Alcohols to form esters.
Amines to form amides. commonorganicchemistry.com
Carboxylates to form anhydrides. youtube.com
Arenes in Friedel-Crafts acylation reactions to form aryl ketones. organic-chemistry.org
These reactions are fundamental in building more complex molecular architectures from simpler starting materials. The reactivity of acyl chlorides makes them indispensable tools for creating carbon-carbon and carbon-heteroatom bonds in a controlled manner. youtube.com
Significance of Dichlorophenyl Moieties in Molecular Design
The incorporation of chlorine atoms, and specifically dichlorophenyl groups, into molecular structures is a common strategy in medicinal chemistry and materials science. nih.gov Chlorine is an electronegative and lipophilic atom, and its presence can significantly alter a molecule's physicochemical and biological properties. reachemchemicals.com
Key Influences of Dichlorophenyl Groups:
Enhanced Bioactivity: The chlorine atoms can participate in halogen bonding and other non-covalent interactions, leading to stronger binding with biological targets like enzymes or receptors. This can enhance the pharmacological activity of a drug molecule. reachemchemicals.com
Metabolic Stability: The introduction of chlorine atoms can block sites on a molecule that are susceptible to metabolic degradation by enzymes in the body. This increases the molecule's metabolic stability and prolongs its therapeutic effect. reachemchemicals.com
Modulation of Electronic Properties: The electron-withdrawing nature of chlorine atoms affects the electron distribution within the aromatic ring, which can fine-tune the reactivity and interaction profile of the entire molecule.
The strategic placement of chlorine atoms, as seen in the 2,4-dichloro substitution pattern, allows for precise control over these effects, making the dichlorophenyl moiety a valuable component in the design of new pharmaceuticals and agrochemicals. nih.govnih.gov
Role of (2,4-Dichlorophenyl)acetyl chloride as a Versatile Synthetic Intermediate
This compound serves as a pivotal building block for synthesizing a diverse range of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its utility stems from the high reactivity of the acetyl chloride group, which allows for straightforward introduction of the (2,4-dichlorophenyl)acetyl unit into various molecular scaffolds.
The primary reactions it undergoes are nucleophilic substitutions. For instance, it reacts with nucleophiles like amines and alcohols to create the corresponding amides and esters, respectively. In the presence of water, it hydrolyzes to form 2,4-dichlorophenylacetic acid and hydrochloric acid.
Research Applications:
Pharmaceutical Synthesis: This compound is a key intermediate in the production of various pharmaceuticals. Research has shown that derivatives of this compound can exhibit significant biological activities. For example, certain derivatives have been investigated for their ability to inhibit histone deacetylase (HDAC), an enzyme family implicated in cancer development.
Antiproliferative Agents: Studies have demonstrated that compounds synthesized from this compound show antiproliferative effects against cancer cell lines, such as human breast cancer cells.
Agrochemicals: It is also utilized in the synthesis of agrochemicals, including certain types of herbicides.
The versatility of this compound is highlighted by its role in creating compounds with specific biological functions, demonstrating its importance as an intermediate in modern chemical research and development.
Established Preparative Routes for Arylacetyl Chlorides
The conversion of carboxylic acids to their corresponding acyl chlorides is a fundamental transformation in organic synthesis. Several established methods are routinely employed for the preparation of arylacetyl chlorides like this compound.
Chlorination of Corresponding Carboxylic Acids with Thionyl Chloride
The most common and widely used method for the synthesis of acyl chlorides from carboxylic acids is the reaction with thionyl chloride (SOCl₂). nih.govelsevierpure.com This method is applicable to the synthesis of this compound from 2,4-Dichlorophenylacetic acid. The reaction proceeds through the conversion of the hydroxyl group of the carboxylic acid into a better leaving group. The carboxylic acid's carbonyl oxygen attacks the sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. This is followed by a nucleophilic attack of the chloride ion on the carbonyl carbon, which results in the formation of the acyl chloride and the release of sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts. nih.govnih.gov The straightforward purification of the product, due to the gaseous nature of the byproducts, makes this an efficient process. nih.govelsevierpure.com
In a typical procedure analogous to the synthesis of 2-thiophene acetyl chloride, 2,4-Dichlorophenylacetic acid would be dissolved in a suitable solvent and heated with thionyl chloride. youtube.com The reaction temperature can range from 40-90 °C, and the molar ratio of the carboxylic acid to thionyl chloride is typically between 1:1 and 1:3. youtube.com After the reaction is complete, the excess thionyl chloride can be removed by distillation, and the final product, this compound, is obtained by vacuum distillation. youtube.com
Comparative Analysis of Acylating Agents in Related Syntheses (e.g., Acetyl Chloride vs. Acetic Anhydride)
In Friedel-Crafts acylation reactions, which are used to produce ketones like 2,4-dichloroacetophenone, both acetyl chloride and acetic anhydride (B1165640) can be employed as acylating agents. wikipedia.orggoogle.com A comparative analysis of these two reagents in the synthesis of 2,4-dichloroacetophenone from m-dichlorobenzene reveals differences in yield and operational safety.
| Acylating Agent | Catalyst | Raw Material | Product | Reported Yield | Reference |
| Acetic Anhydride | AlCl₃ | m-Dichlorobenzene | 2,4-Dichloroacetophenone | Higher than with acetyl chloride | wikipedia.org |
| Acetyl Chloride | AlCl₃ | m-Dichlorobenzene | 2,4-Dichloroacetophenone | Lower than with acetic anhydride | wikipedia.org |
This table presents a comparison of acylating agents in the synthesis of 2,4-dichloroacetophenone.
One patented method highlights that using acetic anhydride as the acylating agent in the presence of aluminum chloride (AlCl₃) for the synthesis of 2,4-dichloroacetophenone results in a higher product yield compared to using acetyl chloride. wikipedia.org Furthermore, the use of acetic anhydride can mitigate some of the safety concerns associated with acetyl chloride, which can decompose to release highly toxic phosgene (B1210022) and HCl gas. nih.gov
Modern Approaches in Synthetic Efficiency and Yield Optimization
To address the demand for more sustainable and efficient chemical processes, modern synthetic methodologies such as microwave-assisted synthesis and continuous flow chemistry are being increasingly explored for the preparation of arylacetyl chlorides and their derivatives.
Microwave-Assisted Synthesis of this compound Derivatives
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates, improving yields, and promoting greener chemical processes. nih.govyoutube.com This technology can be effectively applied to the synthesis of derivatives of this compound. For instance, the synthesis of 2-chloro-N-(3,4-dichlorophenyl) acetamide (B32628), a structurally related compound, has been successfully achieved using microwave irradiation. thermofisher.com This method involves the reaction of 3,4-dichloroaniline (B118046) with chloroacetyl chloride, often in the presence of a base, and is significantly accelerated by microwave heating. thermofisher.com
The key advantages of microwave-assisted synthesis include rapid and uniform heating, which can lead to shorter reaction times and cleaner reactions with fewer side products compared to conventional heating methods. nih.gov In the context of synthesizing derivatives of this compound, this would translate to a more efficient and environmentally friendly process. For example, the synthesis of various acetamide derivatives has been shown to be completed in minutes with measurable yields under microwave irradiation, compared to several hours required by conventional methods. youtube.com
| Reaction Type | Reactants | Product | Reaction Time (Microwave) | Reaction Time (Conventional) | Reference |
| Acetamide Synthesis | p-toluidine, Chloroacetyl chloride | 2-chloro-N-p-tolylacetamide | 5-10 min | 5-6 h | youtube.com |
| Quinolone Synthesis | Aniline, Malonic acid, POCl₃ | 2,4-Dichloroquinoline | 50 s | - | nih.gov |
This table illustrates the significant reduction in reaction times achieved with microwave-assisted synthesis compared to conventional methods for related reactions.
Continuous Flow Chemistry Protocols for Arylacetyl Chloride Applications
Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. These features are particularly beneficial for reactions involving highly reactive intermediates like arylacetyl chlorides.
A notable example is the development of a continuous flow process for the synthesis of ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(dimethylamino)acrylate, an intermediate for floxacin antibiotics. acs.org In this process, 2,4-dichloro-5-fluorobenzoic acid is rapidly converted into the highly reactive 2,4-dichloro-5-fluorobenzoyl chloride in situ using bis(trichloromethyl)carbonate. This reactive intermediate is then immediately reacted with ethyl 3-(dimethylamino)acrylate to yield the desired product. The entire process is conducted in a continuous flow system, which allows for precise control of reaction conditions and minimizes the handling of hazardous intermediates. acs.org This approach demonstrates the potential for developing safe, efficient, and scalable continuous flow protocols for the synthesis and immediate use of arylacetyl chlorides like this compound in multi-step synthetic sequences.
Stereoselective Synthesis and Chiral Modification Strategies
The development of stereoselective methods for the synthesis of chiral molecules is a major focus in modern organic chemistry. For arylacetyl chlorides, introducing chirality can be achieved through various strategies, primarily focusing on the α-position to the carbonyl group.
One direct approach is the enantioselective α-chlorination of aryl acetic acid esters. Research has shown that activated aryl acetic acid esters can undergo asymmetric α-chlorination with high enantioselectivity using commercially available isothiourea catalysts under base-free conditions. nih.gov This method proceeds via the in situ formation of a chiral C1 ammonium (B1175870) enolate.
Another strategy involves the kinetic resolution of racemic α-arylalkanoic acids . This can be achieved through asymmetric esterification using chiral acyl-transfer catalysts. elsevierpure.comnih.gov In this process, one enantiomer of the racemic acid reacts preferentially with an alcohol in the presence of a chiral catalyst, leading to the formation of an optically active ester and leaving behind the unreacted, optically enriched carboxylic acid. This enriched acid can then be converted to the corresponding chiral acyl chloride.
Furthermore, chiral derivatizing agents can be used to convert a racemic carboxylic acid into a mixture of diastereomeric esters or amides. wikipedia.org These diastereomers can then be separated by chromatography. Although this is primarily an analytical technique, it can be adapted for preparative separation of enantiomers. Once separated, the desired diastereomer can be converted back to the chiral carboxylic acid and subsequently to the chiral acyl chloride.
These strategies provide pathways to access enantiomerically enriched this compound derivatives, which are valuable building blocks for the synthesis of complex, stereochemically defined molecules.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2,4-dichlorophenyl)acetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3O/c9-6-2-1-5(3-8(11)12)7(10)4-6/h1-2,4H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYXAJKPGHHNCSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53056-20-5 | |
| Record name | 2,4-Dichlorobenzeneacetyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53056-20-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,4-Dichlorophenyl)acetyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053056205 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2,4-dichlorophenyl)acetyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.439 | |
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Mechanistic Investigations of 2,4 Dichlorophenyl Acetyl Chloride Reactivity
Nucleophilic Acyl Substitution Reactions at the Carbonyl Center
The core reactivity of (2,4-Dichlorophenyl)acetyl chloride lies in nucleophilic acyl substitution. In these reactions, a nucleophile attacks the electrophilic carbonyl carbon, leading to the displacement of the chloride leaving group. savemyexams.com This proceeds through a tetrahedral intermediate.
This compound readily reacts with ammonia (B1221849) and primary amines to yield amides. savemyexams.comchemguide.co.uk This transformation follows a nucleophilic addition-elimination mechanism. youtube.com The nitrogen atom of ammonia or the primary amine acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride. youtube.comyoutube.com This initial addition results in the formation of an unstable tetrahedral intermediate. youtube.com
Subsequently, the intermediate collapses, reforming the carbon-oxygen double bond and expelling a chloride ion. chemguide.co.uk A second molecule of the amine or ammonia then acts as a base to deprotonate the nitrogen, yielding the final amide product and an ammonium (B1175870) chloride salt. youtube.comchemguide.co.uk
The reaction with ammonia produces a primary amide, while primary amines yield secondary (N-substituted) amides. savemyexams.comyoutube.com The reaction is typically vigorous, often carried out by adding the acyl chloride to a concentrated aqueous solution of the amine. chemguide.co.uklibretexts.org
Table 1: Amidation Reaction Overview
| Reactant | Nucleophile | Key Mechanism Step | Product Type |
| This compound | Ammonia | Nucleophilic attack by nitrogen | Primary Amide |
| This compound | Primary Amine | Nucleophilic attack by nitrogen | Secondary Amide |
The reaction of this compound with alcohols provides a direct route to esters. This esterification occurs via a nucleophilic addition-elimination mechanism. savemyexams.comchemguide.co.uk The alcohol's oxygen atom, with its lone pair of electrons, functions as the nucleophile, attacking the carbonyl carbon. chemguide.co.uklibretexts.org
This addition leads to a tetrahedral intermediate. The subsequent elimination phase involves the reformation of the carbon-oxygen double bond and the expulsion of the chloride ion. A final deprotonation step, often by the released chloride ion, yields the ester and hydrogen chloride. chemguide.co.uklibretexts.org The reaction with alcohols is generally vigorous and can occur at room temperature. chemguide.co.uk
Table 2: Esterification Reaction Details
| Reactant | Nucleophile | Intermediate | Leaving Group | Product |
| This compound | Alcohol | Tetrahedral | Chloride ion | Ester |
The reactions of this compound with organometallic reagents, such as Grignard and organocuprate reagents, display significant mechanistic differences, leading to different product outcomes. chemistrysteps.com
Grignard reagents are highly reactive organometallic compounds. stackexchange.com When this compound is treated with a Grignard reagent, the reaction proceeds beyond the ketone stage to form a tertiary alcohol. stackexchange.comlibretexts.org The first equivalent of the Grignard reagent adds to the carbonyl group, displacing the chloride ion to form a ketone intermediate. stackexchange.comvaia.com
Due to the high reactivity of the Grignard reagent, it immediately attacks the newly formed ketone in a second nucleophilic addition. stackexchange.comlibretexts.org A subsequent acidic workup protonates the resulting alkoxide to yield the final tertiary alcohol product. vaia.com The reaction cannot be stopped at the ketone stage due to the potent nucleophilicity of the Grignard reagent. stackexchange.comlibretexts.org
In contrast to Grignard reagents, organocuprate reagents (Gilman reagents) are less reactive. chemistrysteps.comchemistrysteps.com This reduced reactivity allows for the selective conversion of acyl chlorides to ketones. libretexts.orglibretexts.org The organocuprate reagent will react with this compound in a nucleophilic acyl substitution to form a ketone. chemistrysteps.com
However, the resulting ketone is significantly less reactive than the initial acyl chloride, and the organocuprate is not reactive enough to attack the ketone. chemistrysteps.comchemistrysteps.com This difference in reactivity is attributed to the less polarized carbon-copper bond in organocuprates compared to the carbon-magnesium bond in Grignard reagents, making the alkyl group less carbanionic and therefore less nucleophilic. chemistrysteps.com This selectivity is particularly effective at low temperatures. chemistrysteps.com
Table 3: Organometallic Reagent Reactivity Comparison
| Reagent Type | Reactivity | Intermediate Product | Final Product |
| Grignard Reagent | High | Ketone | Tertiary Alcohol |
| Organocuprate (Gilman) Reagent | Lower | Ketone | Ketone |
Mechanistic Divergence in Reactions with Organometallic Reagents
Electrophilic Aromatic Substitution: Friedel-Crafts Acylation Mechanisms
This compound can act as an electrophile in Friedel-Crafts acylation reactions to introduce the (2,4-dichlorophenyl)acetyl group onto another aromatic ring. sigmaaldrich.comorganic-chemistry.org This reaction is a form of electrophilic aromatic substitution and requires a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.commasterorganicchemistry.com
The mechanism begins with the formation of a complex between the Lewis acid and the chlorine atom of the acyl chloride. sigmaaldrich.comyoutube.com This coordination makes the chlorine a better leaving group. Cleavage of the carbon-chlorine bond generates a resonance-stabilized acylium ion. sigmaaldrich.commasterorganicchemistry.com This acylium ion is a potent electrophile.
The aromatic substrate then attacks the acylium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. In the final step, a weak base (such as AlCl₄⁻) removes a proton from the carbon atom that formed the new bond with the acyl group, restoring the aromaticity of the ring and yielding the aryl ketone product. masterorganicchemistry.comyoutube.com A key advantage of Friedel-Crafts acylation is that the resulting ketone is deactivated towards further substitution, preventing polysubstitution products. organic-chemistry.org
Catalytic Role of Lewis Acids (e.g., AlCl₃)
Lewis acids play a fundamental role in activating this compound for various chemical transformations, most notably in Friedel-Crafts acylation reactions. dntb.gov.uataylorandfrancis.com These electron-accepting species enhance the reactivity of the acyl chloride, facilitating the formation of new carbon-carbon bonds with aromatic compounds. taylorandfrancis.com The most commonly employed Lewis acid for this purpose is anhydrous aluminum chloride (AlCl₃). taylorandfrancis.comgoogle.com
The mechanism involves the coordination of the Lewis acid with the carbonyl oxygen atom of the acetyl chloride group. This interaction polarizes the carbon-oxygen double bond, significantly increasing the electrophilicity of the carbonyl carbon. researchgate.net This activation can lead to the formation of a highly reactive acylium ion or a polarized complex. researchgate.net This electrophilic species is then attacked by an aromatic ring, such as benzene (B151609) or its derivatives, in a classic electrophilic aromatic substitution reaction to form an aromatic ketone. researchgate.netcollegedunia.com For instance, the reaction of chlorobenzene (B131634) and acetyl chloride in the presence of anhydrous AlCl₃ yields 4-chloroacetophenone through this catalytic pathway. collegedunia.com
While AlCl₃ is highly effective due to its strong acidity and low cost, other Lewis acids can also be utilized to catalyze acylation reactions. researchgate.netorganic-chemistry.org The choice of catalyst can influence reaction conditions and outcomes. Studies have explored various Lewis acids for acylation, with their efficacy often depending on the specific substrates and desired selectivity. organic-chemistry.org For example, copper(II) triflate (Cu(OTf)₂) has been shown to be a very efficient catalyst for the acylation of alcohols and thiols under mild conditions. organic-chemistry.org
Table 1: Selected Lewis Acids in Acylation Reactions
| Lewis Acid | Typical Application | Notes |
| Aluminum chloride (AlCl₃) | Friedel-Crafts acylation of aromatics | High activity, low cost, but can be required in stoichiometric amounts. google.comresearchgate.net |
| Iron(III) chloride (FeCl₃) | Friedel-Crafts acylation | Less toxic and less expensive alternative to AlCl₃, can sometimes lead to purer products. researchgate.net |
| Copper(II) triflate (Cu(OTf)₂) | Acylation of alcohols, thiols, and sugars | Highly efficient under mild conditions, often preferred for sensitive substrates. organic-chemistry.org |
| Zinc chloride (ZnCl₂) | Acylation reactions | A milder Lewis acid, used with varying degrees of success. organic-chemistry.org |
Influence of Substituent Position on Reaction Outcomes
The reactivity of this compound is significantly influenced by the electronic and steric effects of the chlorine substituents on the phenyl ring. The two chlorine atoms are strongly electron-withdrawing, which has a profound impact on the molecule's properties. libretexts.org
The primary electronic effect is the inductive withdrawal of electron density from the aromatic ring and, consequently, from the acetyl chloride moiety. This effect enhances the electrophilicity of the carbonyl carbon. libretexts.org The increased positive charge on this carbon makes it more susceptible to attack by nucleophiles compared to non-halogenated analogues like phenylacetyl chloride. libretexts.org This heightened reactivity is a key feature of this compound in nucleophilic acyl substitution reactions. In contrast, electron-donating groups, such as a methoxy (B1213986) group, would decrease the reactivity of the acyl chloride by reducing the electrophilicity of the carbonyl carbon.
The positions of the substituents (2 and 4) are also critical. The chlorine at position 4 exerts a purely electronic effect. However, the chlorine at position 2 (the ortho position) introduces steric hindrance around the reaction center. This bulkiness can hinder the approach of nucleophiles or other reactants to the acetyl group, potentially affecting reaction rates and selectivity in multi-step syntheses.
Table 2: Effect of Phenyl Ring Substituents on Acetyl Chloride Reactivity
| Compound | Substituent(s) | Electronic Effect | Expected Carbonyl Carbon Electrophilicity |
| This compound | 2,4-Dichloro | Strong electron-withdrawing | High |
| (4-Chlorophenyl)acetyl chloride | 4-Chloro | Electron-withdrawing | Moderate-High |
| Phenylacetyl chloride | None | Neutral (Reference) | Moderate |
| (4-Methoxyphenyl)acetyl chloride | 4-Methoxy | Electron-donating | Low |
Elucidation of Complex Cascade and Tandem Reaction Mechanisms
Acyl chlorides like this compound are valuable reagents in complex one-pot reactions, such as cascade or tandem sequences, which allow for the rapid assembly of intricate molecular architectures from simple precursors. nih.gov These processes are highly efficient as they combine multiple reaction steps without isolating intermediates, saving time and resources.
One example is the tandem acylation and aromatization of vinylogous esters to produce substituted resorcinyl ketones. acs.org In such a sequence, an enone can be treated with a strong base to form an enolate, which is then acylated by an acid chloride. The resulting intermediate can then be oxidized in the same pot to generate the final aromatic product. acs.org This methodology has been shown to be effective with a wide variety of acid chlorides, including phenylacetyl chloride and others with different substituents, to create a library of resorcinyl ketones. acs.org
Another sophisticated application is the tandem homologation-acylation reaction. nih.gov This process involves the reaction of a β-keto carbonyl compound with a zinc carbenoid, which extends the carbon chain. The resulting organometallic intermediate is then trapped in situ by an acylating agent, such as an acid anhydride (B1165640) or a benzotriazole-activated carboxylic acid, to form an α-acylated γ-keto carbonyl compound. nih.gov While initial attempts to use acetyl chloride as the acylating agent in this specific sequence were met with challenges like protic quenching, the principle demonstrates how acylating agents are key components in designing complex tandem reactions. nih.gov These examples highlight the utility of acyl chlorides in orchestrating multi-step transformations within a single reaction vessel.
Table 4: Example of a Tandem Acylation-Aromatization Sequence
| Step | Process | Reagents | Intermediate/Product |
| 1 | Enolate Formation | Vinylogous Ester + Strong Base (e.g., LiTMP) | Enolate Intermediate |
| 2 | C-Acylation | Enolate + Acid Chloride (e.g., Phenylacetyl chloride) | β-Diketone Intermediate |
| 3 | Aromatization | β-Diketone Intermediate + Oxidizing Agent (e.g., DDQ) | Substituted Resorcinyl Ketone (Final Product) |
Diverse Synthetic Applications of 2,4 Dichlorophenyl Acetyl Chloride in Organic Chemistry
Construction of Heterocyclic Chemical Scaffolds
The reactivity of (2,4-Dichlorophenyl)acetyl chloride makes it a valuable precursor for synthesizing various heterocyclic compounds, which are core structures in many pharmaceuticals and agrochemicals.
The construction of pyrazole (B372694) rings often proceeds via the Knorr pyrazole synthesis, which involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. youtube.com this compound is an effective starting material for creating the necessary 1,3-diketone precursor.
A common strategy involves the Claisen condensation of an ester with a ketone. In a representative synthesis, this compound can be first converted to its corresponding ester, such as ethyl (2,4-dichlorophenyl)acetate. This ester can then undergo a base-mediated condensation with a ketone, like acetone, to yield the 1,3-diketone, 1-(2,4-dichlorophenyl)butane-1,3-dione. Subsequent reaction of this diketone with a hydrazine, such as hydrazine hydrate (B1144303) or phenylhydrazine, leads to cyclization and the formation of the substituted pyrazole ring. youtube.comyoutube.com
An alternative, more direct approach involves the acylation of a pre-formed pyrazole. For instance, a series of 1-[2-(2,4-dichlorophenoxyl)acetyl]-5-amino-1H-pyrazole derivatives were synthesized through the direct reaction of 2,4-dichlorophenoxylacetyl chloride with 5-amino-1H-pyrazole, demonstrating the utility of related acyl chlorides in modifying pyrazole scaffolds. sioc-journal.cn
Table 1: Representative Synthesis of a Substituted Pyrazole
| Step | Reactants | Reagents/Conditions | Product |
| 1 | This compound + Acetone | 1. Sodium ethoxide (base) 2. Acidic workup | 1-(2,4-Dichlorophenyl)butane-1,3-dione |
| 2 | 1-(2,4-Dichlorophenyl)butane-1,3-dione + Hydrazine hydrate | Acetic acid (catalyst), Reflux | 3-(2,4-Dichlorophenyl)methyl-5-methyl-1H-pyrazole |
This compound is also a key starting material for the synthesis of pyridones and other nitrogen-containing heterocycles. The synthesis of 2-pyridones can be achieved through multi-component reactions. mdpi.comnih.gov A common pathway involves the initial formation of a β-enaminone or a related 1,3-dicarbonyl compound, which then undergoes cyclization.
For example, this compound can be reacted with an amine to form an amide, which can then be further manipulated. A more direct route to a key intermediate would be the acylation of an enamine or an active methylene (B1212753) compound. For instance, reaction with dimethylformamide dimethyl acetal (B89532) (DMF-DMA) could yield an enaminone intermediate. This intermediate can then participate in a cyclocondensation reaction with another active methylene compound, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of an ammonium (B1175870) source like ammonium acetate (B1210297), to construct the 2-pyridone ring system. These methods provide access to highly substituted pyridones bearing the 2,4-dichlorophenyl moiety.
Thiazolidinone derivatives are significant heterocyclic structures in medicinal chemistry. nih.gov While not typically synthesized directly from the acyl chloride, this compound is a direct precursor to the corresponding carboxylic acid, (2,4-Dichlorophenyl)acetic acid, via simple hydrolysis. This carboxylic acid is a crucial component in the synthesis of thiazolidinones.
A library of 2-imino-4-thiazolidinone derivatives has been synthesized from the related 2,4-dichlorophenoxyacetic acid. nih.gov The general synthetic route involves the reaction of the carboxylic acid with thiosemicarbazide (B42300) to form a thiosemicarbazone intermediate. This intermediate is then cyclized with an agent like chloroacetic acid or an α-halo ester in the presence of a base such as sodium acetate to yield the thiazolidinone ring. This demonstrates an important indirect application of the parent acyl chloride in accessing these valuable heterocyclic systems.
Table 2: General Synthesis of Thiazolidinones from the Corresponding Carboxylic Acid
| Step | Starting Material from Acyl Chloride | Reactants | Reagents/Conditions | Intermediate/Product |
| 1 | This compound | H₂O | Hydrolysis | (2,4-Dichlorophenyl)acetic acid |
| 2 | (2,4-Dichlorophenyl)acetic acid | Thiosemicarbazide | Heat | 2-((2,4-Dichlorophenyl)acetyl)hydrazine-1-carbothioamide |
| 3 | Intermediate from Step 2 | Ethyl chloroacetate | Sodium acetate, Ethanol, Reflux | Substituted Thiazolidinone Derivative |
Preparation of Functionalized Organic Molecules
Beyond heterocycles, this compound is instrumental in synthesizing other classes of functionalized organic molecules, including those with applications in materials science and agriculture.
Chalcones, or 1,3-diaryl-2-propen-1-ones, are precursors to flavonoids and exhibit a wide range of biological activities. ijarsct.co.in Their synthesis is most commonly achieved via the Claisen-Schmidt condensation between an acetophenone (B1666503) and a benzaldehyde. nih.govjetir.org
This compound serves as an excellent starting material for the required acetophenone precursor. Through a Friedel-Crafts acylation reaction, this compound can acylate an aromatic ring, such as benzene (B151609), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), to produce 1-phenyl-2-(2,4-dichlorophenyl)ethan-1-one. studyraid.comlibretexts.org Alternatively, 2,4-dichloroacetophenone can be synthesized from m-dichlorobenzene and an acylating agent like acetyl chloride or acetic anhydride (B1165640). google.com This resulting ketone, which contains the 2,4-dichlorophenyl moiety, can then be condensed with a variety of substituted aromatic aldehydes in the presence of a base (e.g., NaOH or KOH) to yield a diverse library of chalcones. nih.govresearchgate.net
Table 3: Two-Step Synthesis of a Substituted Chalcone
| Step | Reaction Type | Reactants | Reagents/Conditions | Product |
| 1 | Friedel-Crafts Acylation | 1,3-Dichlorobenzene + Acetyl chloride | AlCl₃ (catalyst) | 1-(2,4-Dichlorophenyl)ethan-1-one (2,4-Dichloroacetophenone) |
| 2 | Claisen-Schmidt Condensation | 1-(2,4-Dichlorophenyl)ethan-1-one + Benzaldehyde | NaOH, Ethanol | 1-(2,4-Dichlorophenyl)-3-phenyl-2-propen-1-one |
A notable application of this compound is in the synthesis of complex spirocyclic compounds, exemplified by the acaricide Spirodiclofen. Spirodiclofen is a tetronic acid derivative that functions by inhibiting lipid synthesis in mites. molport.com
The synthesis of Spirodiclofen involves a multi-step process where this compound is a key starting material. sioc-journal.cn In a patented synthetic route, the process begins with the acylation of 1-cyanocyclohexanol with this compound to form an ester intermediate. This intermediate undergoes a series of transformations, including cyclization, to form the core spirocyclic enol structure, 3-(2,4-dichlorophenyl)-2-oxo-1-oxaspiro[4.5]-dec-3-en-4-ol. The final step is the esterification of this enol with 2,2-dimethylbutyryl chloride to yield the final product, Spirodiclofen. sioc-journal.cnijarsct.co.in This synthesis highlights the utility of this compound in constructing highly functionalized and commercially important agrochemicals.
Table 4: Key Steps in the Synthesis of Spirodiclofen
| Step | Description | Key Reactant | Product of Step |
| 1 | Acylation | This compound & 1-Cyanocyclohexanol | 2,4-Dichlorophenylacetic acid-1-cyanocyclohexyl ester |
| 2 | Rearrangement/Cyclization | Intermediate from Step 1 | 3-(2,4-Dichlorophenyl)-2-oxo-1-oxaspiro[4.5]-dec-3-en-4-ol |
| 3 | Esterification | Intermediate from Step 2 & 2,2-Dimethylbutyryl chloride | Spirodiclofen |
Efficient Library Generation (e.g., β-Naphthols)
The reactivity of this compound makes it a valuable building block for the efficient generation of chemical libraries, particularly through the esterification of phenols. The synthesis of esters from phenols and acyl chlorides is a fundamental transformation in organic chemistry. libretexts.org This process is particularly relevant for creating diverse libraries of compounds for screening in drug discovery and materials science.
The acylation of β-naphthol and its derivatives serves as a prime example. While direct conversion of phenols to esters can be challenging due to the phenol's poor nucleophilicity, the use of a highly reactive acylating agent like this compound facilitates this transformation. The reaction involves the nucleophilic attack of the hydroxyl group of β-naphthol on the electrophilic carbonyl carbon of this compound, leading to the formation of a stable ester and releasing hydrochloric acid as a byproduct.
This reaction can be performed under various conditions, including solvent-free systems or in the presence of catalysts to enhance efficiency and yield. For instance, studies on the esterification of phenols have shown that catalysts like titanium dioxide (TiO₂) can promote the reaction between a naphthol and an acyl chloride at room temperature, offering high conversion rates and a simple work-up procedure. Other methods utilize phase-transfer catalysis (PTC) to achieve rapid and high-yielding O-acylation of substituted phenols with various alkanoyl chlorides. ingentaconnect.com
By systematically reacting this compound with a library of substituted β-naphthols, a corresponding library of (2,4-dichlorophenyl)acetyl-naphthyl esters can be rapidly generated. This parallel synthesis approach is central to combinatorial chemistry, allowing for the creation of numerous distinct molecules for biological and material property evaluation.
Table 1: Representative Reaction for β-Naphthol Ester Library Synthesis
| Component | Role | Example | Rationale / Reference |
| Naphthol Substrate | Core Scaffold | 2-Naphthol (β-Naphthol) | A common starting material for creating naphthyl esters. google.com |
| Acylating Agent | Building Block | This compound | A reactive acyl chloride that introduces the dichlorophenylacetyl moiety. libretexts.org |
| Catalyst (Optional) | Rate Enhancement | Titanium Dioxide (TiO₂) | Promotes acylation of phenols under mild, solvent-free conditions. |
| Base / Proton Scavenger (Optional) | Acid Neutralization | Pyridine | Often used in acylation reactions to neutralize the HCl byproduct. libretexts.org |
| Solvent (Optional) | Reaction Medium | Dichloromethane / Solvent-free | The reaction can be run in an inert solvent or under solvent-free conditions. ingentaconnect.com |
Conjugation and Functionalization in Material Science
Modification of Carbon Nanotubes and Nanoparticles
The functionalization of nanomaterials is critical for tailoring their properties for specific applications in electronics, composites, and biomedicine. This compound is an exemplary reagent for the covalent modification of carbon nanotubes (CNTs) and other nanoparticles through the highly efficient acyl chloride pathway.
The process typically begins with the creation of carboxylic acid groups (-COOH) on the surface of the nanomaterial. For CNTs, this is often achieved by refluxing them in strong acids, which opens the end caps (B75204) and creates defects on the sidewalls that are terminated with carboxylic acid groups. nih.gov These surface-bound carboxylic acids serve as anchor points for further modification.
In the key step, these carboxylic acid-functionalized nanotubes (CNT-COOH) are converted into highly reactive acyl chloride intermediates (CNT-COCl) by treating them with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. nih.govacs.org This intermediate is not typically isolated but is used in situ for subsequent reactions. The acyl chloride groups are significantly more susceptible to nucleophilic attack than the original carboxylic acids.
The resulting acyl chloride-functionalized nanotubes can then be readily reacted with a wide range of nucleophiles, such as amines or alcohols, to form stable amide or ester linkages, respectively. acs.org This strategy allows for the covalent attachment of various molecules, including polymers, fluorescent tags, or biomolecules, to the nanotube surface. Research has shown that functionalization via the acyl chloride route can lead to better dispersion and higher solubility of the modified nanotubes in various solvents compared to other methods. acs.org
This same principle of converting surface carboxyl groups to acyl chlorides can be applied to other nanoparticles, such as those made of gold or semiconductor materials (e.g., CdSe/ZnS), that have been coated with a polymer bearing carboxylic acid functionalities. uni-marburg.de This provides a versatile and robust method for covalently linking functional molecules to a wide array of nanomaterials.
Table 2: Key Steps in Carbon Nanotube Functionalization via Acyl Chloride Route
| Step | Description | Reagents | Key Finding / Reference |
| 1. Oxidation | Creation of carboxylic acid groups on the CNT surface. | Strong acids (e.g., Nitric Acid) | Introduces -COOH groups at defect sites and open ends of the nanotubes. nih.gov |
| 2. Acyl Chloride Formation | Conversion of surface -COOH groups to highly reactive -COCl groups. | Thionyl chloride (SOCl₂) or Oxalyl chloride | Creates an activated intermediate for subsequent nucleophilic substitution. nih.govacs.org |
| 3. Nucleophilic Substitution | Reaction of the CNT-COCl with a nucleophile (e.g., an amine) to form a stable covalent bond. | Amines, Alcohols | Forms stable amide or ester linkages, covalently attaching desired molecules. acs.org |
| Outcome | Functionalized CNTs | - | Improved solubility and dispersion of CNTs in various solvents. acs.org |
Research Applications in Pharmacological and Agrochemical Domains
Utilization in Medicinal Chemistry Research
In the field of medicinal chemistry, (2,4-Dichlorophenyl)acetyl chloride and its structural isomers serve as crucial building blocks for creating complex molecules aimed at specific biological targets. The dichlorophenyl group is a key pharmacophore in many compounds under investigation for therapeutic use.
This compound functions as a key precursor in the synthesis of various bioactive molecules. The acetyl chloride group provides a reactive handle for attaching the 2,4-dichlorophenylacetyl moiety to a larger molecular scaffold through reactions with nucleophiles such as amines or alcohols. This reactivity is harnessed by medicinal chemists to construct novel compounds with potential therapeutic value. For instance, related dichlorophenylacetyl chlorides are used in the synthesis of potent modulators for critical biological targets. An example is the synthesis of a positive allosteric modulator of the human dopamine (B1211576) D1 receptor, where 2-(2,6-dichlorophenyl)acetyl chloride was reacted with a tetrahydroisoquinoline intermediate to form the final active molecule. acs.org Similarly, research into non-competitive AMPA receptor antagonists, which have potential in treating conditions like epilepsy, has involved the synthesis of compounds such as (R,S)-2-acetyl-1-(4'-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, highlighting the role of chloro-phenyl acetyl derivatives in building neurologically active agents. nih.gov
A significant area of research involving the dichlorophenyl structure is the development of neurokinin (NK) receptor antagonists. researchgate.netdrugbank.com These receptors, particularly the NK1 and NK2 subtypes, are involved in processes like pain, inflammation, and emesis. researchgate.net Extensive research has focused on designing and synthesizing non-peptide antagonists for these receptors, with many successful compounds incorporating a dichlorophenyl group.
For example, a series of potent and selective NK2 receptor antagonists based on a 1-alkyl-5-(3,4-dichlorophenyl)-5-{2-[(3-substituted)-1-azetidinyl]ethyl}-2-piperidone scaffold has been developed. researchgate.netnih.gov In this series, the 3,4-dichlorophenyl group was identified as a key structural element for high-affinity binding to the receptor. researchgate.netnih.gov Researchers systematically modified other parts of the molecule to optimize potency and metabolic stability, leading to compounds with excellent functional activity in preclinical models. researchgate.netnih.gov Further studies have explored spiro-substituted piperidines containing a 3,4-dichlorophenyl moiety to create dual NK1/NK2 antagonists, with compounds showing high and balanced affinity for both receptors. nih.gov
| Compound Class | Target Receptor(s) | Key Structural Moiety | Research Finding |
| 1-Alkyl-5-(3,4-dichlorophenyl)-2-piperidones | NK2 | 3,4-Dichlorophenyl | Optimization led to potent antagonists with high metabolic stability, demonstrating the importance of the dichlorophenyl group for activity. researchgate.netnih.gov |
| Spiro-substituted piperidines | NK1, NK2 | 3,4-Dichlorophenyl | A conformation where the dichlorophenyl group is close to another phenyl moiety was found favorable for high NK1 affinity. nih.gov |
This compound and its analogs are valuable reagents for synthesizing intermediates used in the development of neurotransmitter modulators. eolss.netnih.govmsu.edu These modulators can fine-tune neuronal communication by acting on receptors for neurotransmitters like dopamine. The synthesis of these complex molecules often involves multiple steps, where a dichlorophenylacetyl chloride can be used to introduce the key dichlorophenylacetyl group.
A notable example is the synthesis of LY3154207, a potent and selective positive allosteric modulator (PAM) of the human dopamine D1 receptor. acs.org In the synthesis of this molecule, a key step involved the acylation of a (1S)-1-methyl-1,2,3,4-tetrahydroisoquinoline intermediate with 2-(2,6-dichlorophenyl)acetyl chloride. acs.org This reaction efficiently created the amide bond necessary for the final compound's structure and biological activity, demonstrating the utility of dichlorophenylacetyl chlorides in building sophisticated central nervous system drug candidates. acs.org
The reactivity of this compound allows for its potential use in studies involving the chemical modification of biomolecules to probe biological pathways. nih.gov The acetyl chloride functional group can react with nucleophilic side chains of amino acids in proteins, such as lysine (B10760008) or cysteine, thereby covalently labeling them. This type of modification can be used to investigate protein function or identify binding partners.
Furthermore, compounds containing the 2,4-dichlorophenyl moiety have been studied for their effects on specific biological pathways. For example, derivatives of 2,4-dichlorophenoxyacetic acid, a structurally related compound, are known to be of interest to medicine as potential anti-inflammatory agents through the inhibition of the COX-2 enzyme. mdpi.com By synthesizing new molecules that combine the 2,4-dichlorophenoxy group with other pharmacophores like alkylamide and thiourea (B124793) fragments, researchers aim to create novel and more effective anti-inflammatory agents. mdpi.com These studies highlight how the dichlorophenyl moiety can be incorporated into molecules designed to interact with and modulate specific enzymatic pathways. mdpi.com
Engagement in Agrochemical Research and Development
In the agrochemical sector, the 2,4-dichlorophenyl structural motif is a cornerstone of many widely used products. The synthesis of these active ingredients often involves intermediates derived from or related to this compound.
The 2,4-dichlorophenyl group is a key component of numerous herbicides and pesticides. The most well-known example is 2,4-D (2,4-Dichlorophenoxyacetic acid), a systemic herbicide used globally for controlling broadleaf weeds. mt.govresearchgate.net While 2,4-D itself is a phenoxyacetic acid derivative, the synthesis of other agrochemicals relies on intermediates where the dichlorophenyl group is attached to a different core.
Research has shown that 2,4-dichloroacetophenone is a critical intermediate in the production of several important fungicides and herbicides. patsnap.comgoogle.com This ketone is a precursor for fungicides such as imazalil, propiconazole, and tetraconazole, as well as for certain herbicides. patsnap.comgoogle.comgoogle.com The synthesis of 2,4-dichloroacetophenone can be achieved via a Friedel-Crafts acylation of m-dichlorobenzene. patsnap.comgoogle.com This reaction highlights the utility of acylation chemistry, related to reagents like acetyl chloride, in producing key building blocks for the agrochemical industry.
| Agrochemical Intermediate | Precursor For | Synthesis Note |
| 2,4-Dichloroacetophenone | Fungicides (Imazalil, Propiconazole, Tetraconazole) google.com | Can be synthesized via Friedel-Crafts acylation of m-dichlorobenzene. patsnap.comgoogle.com |
| 2,4-Dichlorophenol (B122985) | Herbicide (2,4-D) mt.gov | A primary raw material in the manufacturing process of 2,4-D. mt.gov |
Production of Key Intermediates for Fungicides (e.g., Tetraconazole)
This compound serves as a crucial starting material in the synthesis of key intermediates for a class of potent triazole fungicides. While not always a direct precursor in the final cyclization steps, its primary role is in the formation of 2,4-dichloroacetophenone, a foundational building block for many agrochemicals, including those structurally related to tetraconazole. The transformation of this compound into these vital intermediates involves a series of well-established chemical reactions, beginning with the Friedel-Crafts acylation.
The most common method for synthesizing 2,4-dichloroacetophenone is through the Friedel-Crafts acylation of m-dichlorobenzene using acetyl chloride in the presence of a Lewis acid catalyst, such as anhydrous aluminum trichloride (B1173362). google.comgoogle.comlibretexts.org This electrophilic aromatic substitution reaction attaches the acetyl group to the 2- and 4-positions of the dichlorobenzene ring. libretexts.orgyoutube.com The resulting 2,4-dichloroacetophenone is a versatile intermediate that can be further modified to introduce the triazole moiety and other functional groups necessary for fungicidal activity. google.compatsnap.com
Once 2,4-dichloroacetophenone is obtained, it undergoes a series of reactions to yield advanced intermediates like cis-2-(2,4-dichlorophenyl)-2-( chemicalbook.comatlantis-press.com-triazol-1-methyl)- chemicalbook.comgoogle.comdioxolane-4-methyl methanesulfonate, a key component in the synthesis of antifungal drugs such as itraconazole. google.com The synthesis of this and similar intermediates for triazole fungicides typically involves steps such as ketalization, esterification, condensation with 1,2,4-triazole, hydrolysis, and mesylation. google.com For instance, one synthetic route involves the condensation of 2,4-dichloroacetophenone with glycerin, followed by esterification and subsequent reaction with 1,2,4-triazole. google.com
Detailed research findings have outlined various conditions and yields for the initial Friedel-Crafts acylation step to produce 2,4-dichloroacetophenone.
| Reactants | Catalyst | Reaction Conditions | Yield | Reference |
|---|---|---|---|---|
| m-Dichlorobenzene and Acetyl Chloride | Anhydrous Aluminum Trichloride | Dripping temperature of 50-60°C, then reflux at 90-95°C for ~4 hours | Not specified | google.com |
| m-Dichlorobenzene and Acetic Anhydride (B1165640) | Anhydrous Aluminum Trichloride | Dripping temperature of 45-55°C, then reflux at 90-95°C for ~3 hours | Higher than with acetyl chloride | google.compatsnap.com |
| m-Dichlorobenzene and Acetyl Chloride | Anhydrous Aluminum Trichloride | Reaction temperature controlled, then slowly increased to 50-55°C for ~5 hours | 85.2% | atlantis-press.com |
| m-Dichlorobenzene and Bromoacetyl Bromide | Heteropoly acid TiSiW12O40/SiO2 | Not specified | Not specified | google.com |
The subsequent conversion of 2,4-dichloroacetophenone to the advanced triazole intermediates is a multi-step process. For example, the synthesis of cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane-4-methanol, a recognized intermediate, can be achieved with a 58% yield after several steps including esterification, condensation with 1,2,4-triazole, and hydrolysis. These intermediates are critical for building the final molecular structure of potent triazole fungicides.
Advanced Theoretical and Computational Studies on 2,4 Dichlorophenyl Acetyl Chloride and Its Derivatives
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations provide fundamental insights into the distribution of electrons within a molecule and how this distribution dictates its chemical behavior. For (2,4-Dichlorophenyl)acetyl chloride, these methods are crucial for understanding its stability, electrophilicity, and the mechanisms of its reactions.
Density Functional Theory (DFT) for Mechanistic Insights
Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic structure and reaction mechanisms of organic molecules. DFT studies, for instance at the B3LYP/6-311+G(d,p) level of theory, offer a detailed picture of the molecule's frontier molecular orbitals (FMOs), which are key to understanding its reactivity.
Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. For this compound, calculations show that the HOMO is primarily localized on the aromatic ring and the chlorine atoms, representing the electron-rich regions of the molecule. nih.gov Conversely, the LUMO is predominantly situated on the carbonyl carbon of the acetyl chloride group. nih.gov This localization highlights the carbonyl carbon as the primary electrophilic site, making it highly susceptible to attack by nucleophiles. The calculated HOMO-LUMO energy gap, a descriptor of chemical reactivity, provides a quantitative measure of the molecule's stability.
Reaction Mechanisms: The primary mechanism of action for this compound is its function as a potent acylating agent. nih.gov DFT calculations can model the entire reaction pathway of acylation, for example, the reaction with an amine to form an amide. These models can identify transition state structures and calculate activation energy barriers, providing mechanistic clarity. For instance, in related acyl chloride reactions, DFT has been used to investigate competing pathways and the role of cyclic activated complexes in the formation of the final product.
Analysis of Electron-Withdrawing Effects of Dichlorophenyl Moieties
The two chlorine atoms on the phenyl ring are strong electron-withdrawing groups due to their high electronegativity. This property significantly influences the reactivity of the entire molecule.
Inductive and Resonance Effects: The chlorine atoms exert a strong negative inductive effect (-I), pulling electron density away from the aromatic ring and, by extension, from the acetyl chloride side chain. This withdrawal of electron density further increases the partial positive charge on the carbonyl carbon, enhancing its electrophilicity beyond that of a simple phenylacetyl chloride. nih.gov This makes this compound a more reactive acylating agent compared to its non-chlorinated counterpart.
Molecular Electrostatic Potential (MEP): MEP maps, which can be generated from DFT calculations, visually represent the charge distribution on the molecule's surface. For derivatives containing a dichlorophenyl group, these maps confirm the presence of electrophilic regions (positive potential) around the hydrogens of the aromatic ring and, most significantly, the carbonyl carbon. acdlabs.com Nucleophilic regions (negative potential) are typically found around the oxygen and chlorine atoms. acdlabs.com This analysis reinforces the understanding of how the electron-withdrawing chlorine atoms modulate the reactivity of the acyl chloride group.
Molecular Modeling and Dynamics Simulations for Conformational Analysis
While this compound is a relatively small molecule, understanding its preferred three-dimensional shape (conformation) and dynamic behavior is important, especially when designing larger derivatives or studying its interaction with other molecules.
Conformational analysis of related dichlorophenyl structures has shown that they can adopt a common global minimum energy conformation, which is often the only significant conformer that is energetically accessible. nih.gov Molecular dynamics (MD) simulations, a computational method for analyzing the physical movements of atoms and molecules over time, can provide further insight. mdpi.comuchicago.edu Though specific MD studies on this compound are not widely published, the methodology would involve:
System Setup: Building a simulation box containing one or more molecules of this compound, often in a chosen solvent to mimic reaction conditions.
Equilibration: Running the simulation for a period to allow the system to reach thermal equilibrium, where properties like temperature and pressure stabilize.
Production Run: Continuing the simulation to collect data on the molecule's trajectory, including bond rotations and intermolecular interactions.
This approach can reveal the flexibility of the bond between the phenyl ring and the acetyl group and identify the most stable rotational isomers (rotamers). For larger, more complex derivatives, MD simulations are crucial for understanding how different parts of the molecule interact and fold. nih.gov
Prediction of Spectroscopic Properties and Experimental Validation
Computational chemistry allows for the prediction of various spectroscopic data, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. These predictions serve as a powerful tool for structure verification when compared against experimental data.
Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated using DFT methods. These frequencies correspond to the stretching and bending of chemical bonds within the molecule. The predicted IR spectrum can then be compared to an experimental spectrum, such as one obtained via Fourier-transform infrared (FTIR) spectroscopy. researchgate.net For example, the strong absorption band characteristic of the C=O (carbonyl) stretch in an acyl chloride would be a key feature for comparison. It is important to note that theoretical calculations often pertain to a molecule in the gas phase, while experimental results are typically from a solid or liquid phase, which can lead to slight shifts in vibrational frequencies due to intermolecular interactions. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (¹H and ¹³C) can also be calculated. These predictions are highly sensitive to the electronic environment of each nucleus. For instance, the deshielding effect of the chlorine atoms and the carbonyl group on the nearby aromatic and methylene (B1212753) protons can be quantified and compared with experimental NMR data. In studies of related 2,4-dichlorophenoxy derivatives, calculated carbon signals for the amide group (around 166.7 ppm) and the CH₂ group (67.8–67.1 ppm) have been reported, demonstrating the utility of this predictive capability. nih.gov
Table 1: Comparison of Theoretical and Experimental Spectroscopic Data
| Spectroscopic Technique | Predicted Feature (Qualitative) | Experimental Evidence |
|---|---|---|
| FTIR Spectroscopy | Strong C=O stretching vibration characteristic of acyl chlorides. | PubChem includes an experimental FTIR spectrum showing characteristic absorptions. researchgate.net |
| ¹H NMR Spectroscopy | Complex multiplet for aromatic protons; singlet or triplet for CH₂ protons, shifted downfield. | N/A (Specific data for this compound not found in reviewed sources) |
| ¹³C NMR Spectroscopy | Carbonyl carbon signal significantly downfield; distinct signals for chlorinated and non-chlorinated aromatic carbons. | N/A (Specific data for this compound not found in reviewed sources) |
Note: This table is illustrative. Detailed public data for predicted vs. experimental NMR for this specific compound is limited.
Theoretical Framework for Structure-Reactivity Relationships and Design Principles
The ultimate goal of computational studies is often to establish a clear theoretical framework that links a molecule's structure to its reactivity. This framework enables the rational design of new derivatives with desired properties.
Quantitative Structure-Activity Relationships (QSAR): QSAR models are statistical representations that correlate variations in molecular structure with changes in chemical reactivity or biological activity. For dichlorophenyl-containing compounds, QSAR studies have successfully identified key structural descriptors that govern their function. nih.gov For example, in a series of inhibitors, the distance between a specific atom and the dichlorophenyl core was found to be the most critical factor for potency. nih.gov Such models provide clear design principles for optimizing future molecules.
Reactivity Descriptors: DFT and other methods provide a wealth of reactivity descriptors. The LUMO energy and its localization on the carbonyl carbon directly explain the acylating power of this compound. The electron-withdrawing nature of the dichlorophenyl ring, quantifiable through calculated atomic charges and MEP maps, explains its enhanced reactivity compared to analogues. acdlabs.com These theoretical insights form the basis for design principles; for instance, if a less reactive derivative is desired, one might computationally screen analogues where the chlorine atoms are replaced with electron-donating groups to predict the resulting change in the LUMO energy and electrophilicity. This computational pre-screening saves significant time and resources compared to a purely experimental approach.
Sophisticated Analytical and Spectroscopic Characterization in Research
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of (2,4-Dichlorophenyl)acetyl chloride by probing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).
¹H NMR Spectroscopy: In a typical ¹H NMR spectrum recorded in a solvent like deuterochloroform (CDCl₃), the protons of this compound exhibit distinct signals. The methylene (B1212753) protons (–CH₂–) adjacent to the highly electron-withdrawing acetyl chloride group are deshielded and appear as a sharp singlet at approximately δ 4.25 ppm. The aromatic region of the spectrum is more complex due to the substitution pattern on the benzene (B151609) ring. The three aromatic protons resonate between δ 7.35 and 7.45 ppm, often appearing as a series of doublets and doublet of doublets due to spin-spin coupling with neighboring protons.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon (C=O) of the acyl chloride group is highly deshielded and appears at a characteristic chemical shift in the range of δ 168–170 ppm. The methylene carbon (–CH₂–) signal is also clearly identifiable. The six aromatic carbons give rise to signals in the δ 128–145 ppm range. The carbons directly bonded to the electron-withdrawing chlorine atoms (C2 and C4) are found further downfield (δ 140–145 ppm) compared to the other aromatic carbons (δ 128–135 ppm).
2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for confirming the structure. COSY experiments would reveal correlations between adjacent aromatic protons, helping to assign their specific positions on the ring. An HSQC spectrum correlates the ¹H and ¹³C signals, definitively linking the methylene proton signal at δ 4.25 ppm to its corresponding carbon signal and each aromatic proton signal to its directly attached carbon atom.
| Nucleus | Chemical Shift (δ, ppm) | Signal Description | Assignment |
|---|---|---|---|
| ¹H | ~4.25 | Singlet | Methylene (–CH₂–) |
| ¹H | ~7.35-7.45 | Doublet of doublets | Aromatic Protons (3H) |
| ¹³C | ~168-170 | Carbonyl Carbon (C=O) | |
| ¹³C | ~140-145 | Aromatic Carbons (C-Cl) | |
| ¹³C | ~128-135 | Aromatic Carbons (C-H, C-C) |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups within this compound by detecting their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by a very strong and sharp absorption band in the region of 1780–1810 cm⁻¹. This band is characteristic of the carbonyl (C=O) stretching vibration in an acyl chloride. The frequency is elevated compared to ketones or carboxylic acids due to the strong electron-withdrawing inductive effect of the chlorine atom attached to the carbonyl group. Other significant peaks include stretches for the aromatic C-Cl bonds, which appear in the 550–750 cm⁻¹ range, and a band for the acetyl chloride's C-Cl stretch between 730–760 cm⁻¹. Out-of-plane bending vibrations for the aromatic C-H bonds are also visible from 800–900 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information. While IR spectroscopy is more sensitive to polar bonds like the C=O group, Raman spectroscopy is effective for analyzing non-polar, symmetric bonds. The symmetric vibrations of the dichlorinated benzene ring would be particularly active in the Raman spectrum. Studies on related molecules like 2,4-dichlorophenoxyacetic acid have utilized Raman spectroscopy alongside DFT calculations to provide tentative vibrational assignments. nih.gov For this compound, Raman would help confirm the vibrations of the aromatic ring structure and the C-Cl bonds.
| Frequency Range (cm⁻¹) | Vibrational Mode | Technique |
|---|---|---|
| 1780–1810 | C=O Stretch (Acyl Chloride) | IR |
| 730–760 | C–Cl Stretch (Acyl) | IR |
| 800–900 | Aromatic C–H Bending (Out-of-plane) | IR |
| 550–750 | Aromatic C–Cl Stretch | IR/Raman |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound and for deducing its structure through analysis of its fragmentation patterns.
The compound has a molecular formula of C₈H₅Cl₃O, resulting in a monoisotopic mass of approximately 221.94 Da. nih.gov In the mass spectrum, the molecular ion peak (M⁺) would appear as a characteristic cluster of peaks due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). The presence of three chlorine atoms results in a distinctive pattern for the M, M+2, M+4, and M+6 peaks.
Upon ionization, the molecule undergoes predictable fragmentation. Common fragmentation pathways for acyl chlorides and halogenated aromatic compounds include:
Alpha-cleavage: Cleavage of the bond between the methylene group and the carbonyl group.
Loss of Cl: Fragmentation involving the loss of a chlorine radical (Cl•) from the acyl chloride moiety to form an acylium ion.
Loss of COCl: Cleavage of the bond between the benzene ring and the acetyl group, leading to the loss of a neutral COCl radical and the formation of a dichlorobenzyl cation.
Loss of HCl: Elimination of a hydrogen chloride molecule is also a possible fragmentation pathway. docbrown.info
The resulting fragment ions are detected by their mass-to-charge ratio (m/z), and the pattern of fragments serves as a molecular fingerprint. For instance, the fragmentation of the related compound 2,4-dichlorophenylacetic acid shows key fragments that help identify the dichlorophenyl portion of the molecule. nist.gov
| m/z (for ³⁵Cl) | Possible Fragment Ion | Description |
|---|---|---|
| ~222 | [C₈H₅³⁵Cl₃O]⁺ | Molecular Ion (M⁺) |
| ~187 | [C₈H₅³⁵Cl₂O]⁺ | Loss of a Cl radical from the molecular ion |
| ~159 | [C₇H₅³⁵Cl₂]⁺ | Loss of COCl radical |
X-ray Diffraction (XRD) and Crystallographic Studies for Solid-State Structures
X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions.
For this compound, an XRD study would precisely define the geometry of the acetyl chloride group and its orientation relative to the dichlorophenyl ring. It would also reveal how the molecules pack in the crystal lattice, detailing any intermolecular interactions such as halogen bonding or π-stacking, which are influenced by the chlorine substituents and the aromatic system. Such studies on similar structures, like 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile, have utilized single-crystal X-ray diffraction to understand molecular geometry and intermolecular forces like hydrogen bonds. aalto.fi
UV-Visible Spectroscopy for Electronic Transitions
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. For this compound, the primary chromophore is the dichlorinated benzene ring.
The UV-Vis spectrum is expected to show absorption bands characteristic of substituted benzenes. These arise from π → π* electronic transitions within the aromatic ring. Based on studies of related compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4-dichlorophenol (B122985) (2,4-DCP), characteristic absorption bands are expected. For instance, 2,4-D exhibits absorption maxima around 200 nm, 229 nm, and 283 nm. researchgate.netepa.gov Similarly, 2,4-DCP shows absorption bands at approximately 210.5 nm, 245 nm, and 285 nm. researchgate.net The band around 285 nm is attributed to an n → π* transition involving the C-Cl bond. researchgate.net The presence of the acetyl chloride group, another chromophore, would likely influence the exact position and intensity of these absorption maxima.
Emerging Research Directions and Future Perspectives for 2,4 Dichlorophenyl Acetyl Chloride
Development of More Sustainable and Green Synthetic Routes
The conventional synthesis of (2,4-Dichlorophenyl)acetyl chloride typically involves the reaction of 2,4-dichlorophenylacetic acid with chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride. This process, while effective, generates hazardous by-products such as sulfur dioxide and hydrogen chloride gas, posing environmental and safety challenges. Consequently, a significant research thrust is aimed at developing greener synthetic alternatives.
A key area of investigation is the replacement of harsh chlorinating agents. Research into related acylation reactions points towards greener alternatives. For instance, in the synthesis of 2',4'-dihydroxyacetophenone, acetic acid has been explored as a benign acylating agent in conjunction with reusable solid acid catalysts, moving away from problematic reagents like acetyl chloride. researchgate.net Another approach involves modifying the feedstock and acylation agent entirely. In the production of 2,4-dichloroacetophenone, a related ketone, the use of acetic anhydride (B1165640) as an acylating agent instead of acetyl chloride has been shown to be a safer process, avoiding the decomposition of acetyl chloride into highly toxic phosgene (B1210022) and HCl gas. google.compatsnap.com This method also allows for the use of m-dichlorobenzene extracted from chlorinated aromatic waste, which increases the reusing rate of by-products from other chemical processes. google.compatsnap.comgoogle.com These strategies, currently applied to analogous compounds, pave the way for the future development of more sustainable production methods for this compound itself.
Table 1: Comparison of Synthetic Reagents for Acyl Chloride and Ketone Synthesis
| Feature | Conventional Method (e.g., Thionyl Chloride) | Emerging Green Alternative (e.g., Acetic Anhydride) |
|---|---|---|
| Reagent Type | Harsh Chlorinating Agent | Acylating Agent |
| By-products | SO₂, HCl (toxic gases) | Acetic Acid (less hazardous) |
| Safety Profile | Risk of toxic gas release, vigorous reactions with water google.compatsnap.com | Improved safety, avoids phosgene formation google.com |
| Catalyst | Often not required | Lewis acids (e.g., AlCl₃) or solid acids researchgate.netgoogle.com |
| Sustainability | High environmental impact due to waste | Potential for catalyst recycling and use of waste-derived raw materials researchgate.netgoogle.com |
Expanding the Scope of Multicomponent and Cascade Reactions
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, and cascade reactions, involving a series of intramolecular transformations, are powerful tools for building molecular complexity efficiently. They align with the principles of green chemistry by reducing the number of synthetic steps, minimizing waste, and saving time and resources. The reactive nature of this compound makes it an ideal candidate for incorporation into such elegant synthetic strategies.
Although direct examples involving this compound in complex MCRs are still emerging, research on structurally related compounds demonstrates the potential. For instance, copper-catalyzed three- and four-component reactions have been successfully employed to synthesize diverse and complex spirotetrahydrocarbazoles. nih.gov These reactions proceed through the in situ formation of reactive intermediates that then engage in cycloaddition cascades. nih.gov Similarly, the Biginelli reaction, a one-pot multicomponent synthesis, is a classic method for creating dihydropyrimidine (B8664642) derivatives, a class of heterocycles with significant pharmacological importance. ajchem-a.com Future research will likely focus on designing MCRs and cascade sequences where this compound acts as a key reactant, enabling the rapid assembly of novel, densely functionalized molecules containing the dichlorophenyl moiety.
Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency
Catalysis is at the heart of modern chemical synthesis, and the reactions of this compound are no exception. Traditional methods, such as Friedel-Crafts acylation to produce related ketones, often rely on stoichiometric amounts of Lewis acid catalysts like aluminum chloride (AlCl₃), which can be difficult to handle and generate significant waste. google.com
The future in this domain lies in the development of more advanced catalytic systems. Key goals include:
Heterogeneous Catalysts: The use of solid acid catalysts, such as montmorillonite (B579905) clay and ion exchange resins like Amberlyst-36, is being explored for acylation reactions. researchgate.net These catalysts are easily separated from the reaction mixture and can be reused, making the process more sustainable and cost-effective. researchgate.net
Enhanced Selectivity: In chlorination processes related to the synthesis of precursors, catalysts like iron(III) chloride (FeCl₃) are used to increase the selectivity towards the desired chlorinated isomer, thereby reducing the formation of unwanted by-products. researchgate.net
Novel Metal Catalysts: Transition metal catalysts, such as copper sulfate (B86663) (CuSO₄), have shown great promise in facilitating multicomponent reactions under milder conditions, offering pathways to novel molecular architectures that are otherwise difficult to access. nih.gov
The exploration of these novel catalytic systems will enable more precise control over the reactivity of this compound, leading to higher yields, improved selectivity, and more environmentally benign synthetic processes.
Advanced Applications in Targeted Drug Delivery and Bioimaging
The 2,4-dichlorophenyl group is a common structural motif in many biologically active compounds. This has spurred interest in using derivatives of this compound for advanced biomedical applications, particularly in targeted drug delivery and bioimaging.
In the field of bioimaging , fluorescent probes are essential tools for visualizing biological processes in real-time. nih.gov Researchers are designing activatable nanoprobes that emit a signal only upon reaching their specific target, such as a tumor microenvironment, which enhances imaging sensitivity and specificity. nih.gov The design of these probes often involves combining a fluorophore with a targeting moiety. nih.gov The dichlorophenyl group can be incorporated into such probes to modulate their electronic properties or to serve as part of a ligand that binds to a specific biological target. For example, derivatives can be designed as part of solvatochromic probes that change their fluorescence in response to the polarity of their microenvironment, allowing for the imaging of specific organelles within living cells. researchgate.net
For targeted drug delivery , the focus is on creating systems that transport a therapeutic agent specifically to diseased cells, minimizing side effects. Nanoparticles are often used as carriers in these systems. mdpi.com Derivatives of this compound could be used to synthesize new therapeutic agents that are then loaded into or conjugated onto nanoparticles. For instance, the presence of chlorine atoms on the phenyl ring has been shown to enhance the binding affinity of drug candidates to their target proteins, as seen in novel VEGFR-2 inhibitors designed for cancer therapy. acs.org By attaching such compounds to targeting systems like nanoparticles coupled with folic acid, researchers aim to achieve selective delivery to cancer cells. mdpi.com
Computational Design of Next-Generation Dichlorophenyl-Containing Compounds with Tailored Reactivity
Computational chemistry and in silico modeling have become indispensable tools in modern drug discovery and materials science. nih.gov These methods are being increasingly applied to design novel compounds containing the dichlorophenyl group with precisely tailored properties.
Key computational approaches include:
Molecular Docking and Dynamics: These simulations predict how a molecule will bind to a specific protein target. acs.org For example, molecular docking has been used to confirm that compounds containing a dichlorophenyl ring can effectively interact with the active site of enzymes like VEGFR-2, guiding the design of more potent inhibitors. acs.org Molecular dynamics simulations further assess the stability of this binding over time. ajchem-a.com
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structure of a compound and its biological activity. ijbiotech.com This allows chemists to predict the activity of new, unsynthesized molecules and prioritize the most promising candidates for synthesis.
De Novo Design with Artificial Intelligence: Deep learning and other AI models can now generate entirely new molecular structures with desired properties. nih.gov By training these models on large databases of known bioactive compounds, it is possible to generate novel dichlorophenyl-containing structures that are predicted to be active against specific biological targets. nih.govnih.gov
These computational tools enable researchers to explore vast chemical spaces, predict the reactivity and biological activity of new derivatives, and rationally design the next generation of this compound-based compounds for a wide range of applications before committing to expensive and time-consuming laboratory synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
